Anidulafungine
Vue d'ensemble
Description
L'anidulafungin est un antifongique de la classe des échinocandines semi-synthétiques principalement utilisé pour traiter diverses infections à Candida, notamment la candémiémie, les abcès intra-abdominaux et la candidose œsophagienne . Il est dérivé d'un produit de fermentation d'Aspergillus nidulans et est connu pour sa capacité à inhiber la synthèse du 1,3-β-D-glucane, un composant essentiel de la paroi cellulaire fongique .
Applications De Recherche Scientifique
Anidulafungin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of echinocandins.
Biology: Investigated for its effects on fungal cell wall synthesis and its potential to inhibit other pathogenic fungi.
Mécanisme D'action
Target of Action
This enzyme plays a crucial role in the synthesis of 1,3-β-D-glucan , a major component of the fungal cell wall .
Mode of Action
Anidulafungin inhibits the action of glucan synthase, thereby preventing the formation of 1,3-β-D-glucan . This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death .
Biochemical Pathways
The primary biochemical pathway affected by anidulafungin is the synthesis of the fungal cell wall. By inhibiting glucan synthase, anidulafungin disrupts the production of 1,3-β-D-glucan, a key structural component of the cell wall . This disruption affects the cell wall’s integrity and stability, leading to cell death .
Pharmacokinetics
Anidulafungin exhibits reliable and safe dosing, with minimal variability in pharmacokinetics across patients with a wide spectrum of fungal infections . It is unique because it slowly degrades in humans, undergoing a process of biotransformation rather than being metabolized . Anidulafungin has an elimination half-life of 27 to 50 hours, and it is primarily excreted in the feces (approximately 30%) and less than 1% in urine .
Result of Action
The primary result of anidulafungin’s action is the death of fungal cells. By inhibiting the synthesis of 1,3-β-D-glucan, anidulafungin disrupts the fungal cell wall, leading to osmotic instability and cell death . This makes anidulafungin effective in the treatment of several types of Candida infections, including candidemia, intra-abdominal abscess, peritonitis, and esophageal candidiasis .
Action Environment
The efficacy and stability of anidulafungin can be influenced by various environmental factors. For instance, the presence of other drugs can potentially interact with anidulafungin, affecting its action. This suggests that anidulafungin has a strong action environment, making it a valuable asset in the management of serious and difficult-to-treat fungal infections .
Analyse Biochimique
Biochemical Properties
Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells . This results in the inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall . The disruption of this synthesis leads to osmotic instability and ultimately, fungal cell death .
Cellular Effects
Anidulafungin has a potent in vitro activity against many Candida, as well as some Aspergillus . It prevents the normal development of fungal cell walls. In the presence of Anidulafungin, fungal cells have incomplete or defective cell walls, making them fragile or unable to grow .
Molecular Mechanism
The molecular mechanism of Anidulafungin involves the inhibition of (1→3)-β-D-glucan synthase, an enzyme important to the synthesis of the fungal cell wall . This results in the reduction of 1,3-β-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death .
Temporal Effects in Laboratory Settings
Anidulafungin undergoes slow chemical degradation at physiological temperature and pH to a ring-opened peptide that lacks antifungal activity . This slow degradation process contributes to its long-lasting effects against fungal cells.
Dosage Effects in Animal Models
In a dose-ranging study comparing the efficacy of Anidulafungin, fluconazole, or amphotericin B in immunosuppressed rabbits with esophageal candidiasis due to fluconazole-resistant C. albicans, treatment with Anidulafungin demonstrated a significant dose-dependent clearance of C. albicans from all sites .
Metabolic Pathways
Anidulafungin is not metabolized by the liver and does not involve the cytochrome P450 (CYP450) isoenzymes . It undergoes slow chemical hydrolysis to an open-ring peptide that lacks antifungal activity .
Transport and Distribution
The distribution of Anidulafungin into organs and tissue is widely variable. It is concentrated in the liver, spleen, and gut, and is present in equal concentrations in plasma and lung .
Subcellular Localization
Anidulafungin is localized to the cell surface where it exerts its antifungal activity . It does not enter the cell but binds to the fungal cell wall, disrupting its structure and leading to cell death .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'anidulafungin est synthétisé par un procédé semi-synthétique qui implique une fermentation suivie de trois étapes de synthèse . Le processus commence par la fermentation d'Aspergillus nidulans pour produire le noyau d'échinocandine B, qui est ensuite modifié chimiquement pour produire l'anidulafungin . L'un des principaux intermédiaires de la synthèse est l'acide 4'-orthopentyloxy-1,1':4',1'-terphényl-4-carboxylique, qui est préparé par une série de réactions comprenant une réaction de réactif de Grignard, une addition et une hydrolyse avec du borate de triméthyle, et une réaction de Suzuki .
Méthodes de production industrielle : La production industrielle de l'anidulafungin implique une fermentation à grande échelle suivie d'une synthèse chimique. Le processus de fermentation est optimisé pour produire des rendements élevés du noyau d'échinocandine B, qui est ensuite soumis à des modifications chimiques dans des conditions contrôlées afin d'assurer la pureté et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'anidulafungin subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'anidulafungin peut être oxydé pour former divers produits de dégradation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'anidulafungin.
Substitution : Les réactions de substitution peuvent introduire différents substituants dans la molécule d'anidulafungin.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les composés organométalliques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'anidulafungin avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés antifongiques différentes .
4. Applications de la recherche scientifique
L'anidulafungin a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des échinocandines.
Biologie : Étudié pour ses effets sur la synthèse de la paroi cellulaire fongique et son potentiel à inhiber d'autres champignons pathogènes.
5. Mécanisme d'action
L'anidulafungin exerce ses effets antifongiques en inhibant l'enzyme glucane synthase, qui est responsable de la synthèse du 1,3-β-D-glucane, un composant essentiel de la paroi cellulaire fongique . Cette inhibition entraîne une instabilité osmotique et la mort cellulaire dans les cellules fongiques. Les cibles moléculaires de l'anidulafungin comprennent le complexe de glucane synthase, qui est essentiel pour maintenir l'intégrité de la paroi cellulaire fongique .
Comparaison Avec Des Composés Similaires
L'anidulafungin fait partie de la classe des antifongiques échinocandines, qui comprend également la caspofungine et la micafungine . Comparé à ces composés, l'anidulafungin présente plusieurs caractéristiques uniques :
Efficacité : Il a montré une activité puissante contre les espèces de Candida, y compris celles résistantes à d'autres agents antifongiques.
Profil de sécurité : L'anidulafungin a un profil de sécurité favorable avec des interactions médicamenteuses minimales.
Composés similaires :
Caspofungine : Une autre échinocandine utilisée pour traiter les infections fongiques, avec un mécanisme d'action similaire.
Micafungine : Une échinocandine avec une demi-vie plus courte et des propriétés pharmacocinétiques différentes de celles de l'anidulafungin.
Rezafungin : Une nouvelle échinocandine avec une demi-vie plus longue et un schéma posologique une fois par semaine.
Propriétés
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAMHSQVVQIOT-MFAJLEFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73N7O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Anidulafungin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 5.64e-02 g/L | |
Record name | Anidulafungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Anidulafungin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Anidulafungin is a semi-synthetic echinocandin with antifungal activity. Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells. This results in inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall, ultimately leading to osmotic instability and cell death. | |
Record name | Anidulafungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
166663-25-8 | |
Record name | Anidulafungin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166663258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anidulafungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl] -L-ornithine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANIDULAFUNGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM53094I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Anidulafungin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Anidulafungin?
A1: Anidulafungin exerts its antifungal activity by inhibiting the synthesis of 1,3-β-D-glucan [], a crucial component of the fungal cell wall. [, , , ]
Q2: How does the inhibition of 1,3-β-D-glucan synthesis impact fungal cells?
A2: The inhibition of 1,3-β-D-glucan synthesis weakens the structural integrity of the fungal cell wall, leading to cell lysis and death. [, ]
Q3: What is the molecular formula and weight of Anidulafungin?
A3: The molecular formula of Anidulafungin is C58H73N7O17, and its molecular weight is 1140.3 g/mol. []
Q4: How stable is Anidulafungin in solution?
A4: Anidulafungin exhibits slow, nonenzymatic chemical degradation in solution. []
Q5: How is Anidulafungin primarily metabolized and eliminated?
A5: Anidulafungin undergoes slow chemical degradation and is primarily eliminated through fecal excretion, predominantly as degradation products. [] Only a small fraction (10%) is eliminated as unchanged drug. []
Q6: Does renal or hepatic impairment affect Anidulafungin's pharmacokinetics?
A6: Due to its unique chemical degradation pathway, Anidulafungin's pharmacokinetics are not significantly altered by renal or hepatic impairment. []
Q7: What is the primary pharmacokinetic-pharmacodynamic (PK-PD) index that predicts the efficacy of Anidulafungin?
A7: Both the ratio of the area under the concentration-time curve from 0 to 24 h (AUC0-24) to the minimum inhibitory concentration (MIC) and the ratio of the maximum serum drug concentration (Cmax) to the MIC are strongly predictive of Anidulafungin's efficacy. []
Q8: How does Anidulafungin's in vitro activity compare to that of Fluconazole against Candida species?
A8: In vitro studies have shown that Anidulafungin has greater potency than Fluconazole against various Candida species, including those resistant to azoles. [, , ]
Q9: Has Anidulafungin demonstrated in vivo efficacy against Candida infections?
A9: Yes, Anidulafungin has demonstrated significant in vivo efficacy against Candida infections in various animal models, including a neutropenic murine model of disseminated candidiasis. [, , ]
Q10: What about Anidulafungin's activity against Aspergillus species?
A10: While Anidulafungin exhibits excellent in vitro activity against Aspergillus species, its in vivo activity is less pronounced. [, ] Studies suggest that it primarily reduces the angioinvasive potential of Aspergillus rather than demonstrating outright fungicidal activity. []
Q11: How does Anidulafungin perform against Candida biofilms compared to other antifungals?
A12: In a study comparing Anidulafungin to Liposomal Amphotericin B against Candida parapsilosis catheter infections using an antifungal-lock technique, Anidulafungin showed significantly higher activity. []
Q12: Have any resistance mechanisms to Anidulafungin been identified in Candida species?
A13: Yes, mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of 1,3-β-D-glucan synthase, have been linked to Anidulafungin resistance in Candida species. [, ]
Q13: Does Anidulafungin exhibit significant drug interactions?
A14: Anidulafungin is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system and undergoes chemical degradation, resulting in minimal clinically significant drug interactions. [, , ]
Q14: What are the challenges of delivering Anidulafungin to the central nervous system?
A15: Anidulafungin and micafungin concentrations in cerebrospinal fluid (CSF) are significantly lower than those in plasma, posing a challenge for treating central nervous system infections. [] The concentrations of these antifungals in CSF are often lower than the minimum inhibitory concentrations of many pathogenic Candida strains. []
Q15: Can Anidulafungin be used as a surrogate marker for Caspofungin susceptibility in Candida species?
A16: Research suggests that Anidulafungin can be used as a reliable surrogate marker to predict Caspofungin susceptibility in Candida species. [] This is particularly useful because of the high interlaboratory variation often observed in Caspofungin MIC values. []
Q16: What analytical methods are commonly used to measure Anidulafungin concentrations?
A17: High-performance liquid chromatography (HPLC) is a common method used to measure Anidulafungin concentrations in various matrices, including plasma, vitreous humor, and tissue samples. [, ]
Q17: Is Anidulafungin generally well-tolerated?
A18: Clinical trials and post-marketing surveillance indicate that Anidulafungin is generally well-tolerated in both adults and pediatric patients, with a favorable safety profile. [, , ]
Q18: What are some alternative antifungal agents in the echinocandin class?
A19: Caspofungin and Micafungin are other echinocandin antifungal agents with similar mechanisms of action to Anidulafungin. [] While their in vitro and in vivo activities may vary against certain Candida species, they provide alternative treatment options for invasive fungal infections. []
Q19: Has research explored the cost-effectiveness of Anidulafungin compared to other antifungals?
A20: A study in Turkey evaluating the cost-effectiveness of Anidulafungin versus Fluconazole for treating invasive candidiasis found that while Anidulafungin had a higher upfront cost, it was associated with longer life expectancy, making it potentially cost-effective from the perspective of the Turkish healthcare system. [] Another study in Italy also indicated potential cost savings when using Anidulafungin in place of other antifungals according to approved indications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.